molecular formula C20H26N2O2S B4600097 1-(3,4-Dimethylphenyl)-4-(4-ethylphenyl)sulfonylpiperazine

1-(3,4-Dimethylphenyl)-4-(4-ethylphenyl)sulfonylpiperazine

Cat. No.: B4600097
M. Wt: 358.5 g/mol
InChI Key: YBORVUHCJLUBQX-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-(4-ethylphenyl)sulfonylpiperazine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3,4-dimethylphenyl group and a 4-ethylphenylsulfonyl group, making it a versatile molecule for synthetic and analytical purposes.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-4-(4-ethylphenyl)sulfonylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)-4-(4-ethylphenyl)sulfonylpiperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: 3,4-dimethylphenylamine and 4-ethylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The 3,4-dimethylphenylamine is first reacted with 4-ethylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then cyclized with piperazine under reflux conditions to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-4-(4-ethylphenyl)sulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions for these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(4-ethylphenyl)sulfonylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The piperazine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-4-(4-ethylphenyl)sulfonylpiperazine can be compared with other sulfonylpiperazine derivatives, such as:

  • 1-(4-Methylphenyl)-4-(4-ethylphenyl)sulfonylpiperazine
  • 1-(3,4-Dichlorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine

These similar compounds share structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(4-ethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-4-18-6-9-20(10-7-18)25(23,24)22-13-11-21(12-14-22)19-8-5-16(2)17(3)15-19/h5-10,15H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBORVUHCJLUBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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